molecular formula C9H14N2O B8713156 3-Methyl-2-(pyrazin-2-yl)butan-2-ol

3-Methyl-2-(pyrazin-2-yl)butan-2-ol

Cat. No.: B8713156
M. Wt: 166.22 g/mol
InChI Key: GACRKHKOILBNDG-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrazin-2-yl)butan-2-ol (CAS: 1206625-50-4) is a tertiary alcohol featuring a pyrazine heterocycle at the 2-position of a branched butanol backbone. Its molecular formula is C₉H₁₄N₂O, and it is characterized by a tertiary hydroxyl group and a nitrogen-rich aromatic system.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-2-pyrazin-2-ylbutan-2-ol

InChI

InChI=1S/C9H14N2O/c1-7(2)9(3,12)8-6-10-4-5-11-8/h4-7,12H,1-3H3

InChI Key

GACRKHKOILBNDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1=NC=CN=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include alcohols, ethers, and heterocyclic compounds with varying substituents. Below is a comparative analysis based on structural features, physical properties, and applications:

Table 1: Structural and Functional Comparison
Compound Name CAS RN Molecular Formula Alcohol Type Key Substituents Applications/Sources
3-Methyl-2-(pyrazin-2-yl)butan-2-ol 1206625-50-4 C₉H₁₄N₂O Tertiary Pyrazine ring Supplier data
2-Methyl-3-buten-2-ol 115-18-4 C₅H₁₀O Tertiary Double bond Kanto Reagents
3-Methyl-2-buten-1-ol 556-82-1 C₅H₁₀O Primary Double bond Kanto Reagents
3-Methyl-2-phenylbutan-1-ol 519183-78-9 C₁₁H₁₆O Primary Phenyl group Supplier
Bitertanol 55179-31-2 C₂₀H₂₃N₃O₂ Tertiary Biphenyl, triazole Fungicide
2-Methoxy-3-(1-methylpropyl)pyrazine 24168-70-5 C₉H₁₄N₂O Ether Methoxy, alkyl chain Flavoring agent

Physical Properties

Boiling Points and Trends
  • 3-Methyl-2-buten-1-ol (primary alcohol) has a boiling point of 140°C , higher than its tertiary counterpart 2-Methyl-3-buten-2-ol (98–99°C) due to stronger hydrogen bonding in primary alcohols .
  • The target compound’s tertiary alcohol group suggests a lower boiling point compared to primary alcohols (e.g., 3-Methyl-2-phenylbutan-1-ol), though the pyrazine ring’s polarity may partially offset this reduction .
  • Bitertanol, with a larger molecular framework (C₂₀H₂₃N₃O₂), likely exhibits a higher boiling point than the target compound, though data is unavailable .
Solubility and Polarity
  • 3-Methyl-2-phenylbutan-1-ol (primary alcohol with phenyl) may exhibit lower polarity than the target compound due to the phenyl group’s hydrophobic nature .

Chemical Reactivity

  • Acidity : Tertiary alcohols (e.g., this compound) are less acidic than primary alcohols (e.g., 3-Methyl-2-buten-1-ol) due to reduced stabilization of the conjugate base. However, the electron-withdrawing pyrazine ring may slightly enhance acidity relative to aliphatic tertiary alcohols .
  • Oxidation Resistance : Tertiary alcohols resist oxidation, unlike primary/secondary alcohols, making the target compound more stable under oxidative conditions compared to 3-Methyl-2-buten-1-ol .
  • Functional Group Interactions : The pyrazine ring can participate in hydrogen bonding as an acceptor, influencing reactivity in coordination chemistry or catalysis, a feature absent in phenyl-substituted analogs .

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